REACTION_CXSMILES
|
ClCCCl.[Cl:5][C:6]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:7]=1[CH:8]=[O:9].[N+:15]([O-])([O-:17])=[O:16].[K+].S(=O)(=O)(O)O>C(Cl)Cl>[Cl:5][C:6]1[CH:13]=[C:12]([F:14])[C:11]([N+:15]([O-:17])=[O:16])=[CH:10][C:7]=1[CH:8]=[O:9] |f:2.3|
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Name
|
|
Quantity
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300 mL
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Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=O)C=CC(=C1)F
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Name
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potassium nitrate
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Quantity
|
19.96 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
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750 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared by the method of Example 2, Steps A and B
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Type
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TEMPERATURE
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Details
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while maintaining the temperature between 0° C. and 5° C
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
|
Details
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the sulfuric acid phase was extracted three times with 150 ml of methylene chloride
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Type
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WASH
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Details
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before being washed three times with 450 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
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The extracts were dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
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the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving an amber oil
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Type
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WASH
|
Details
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eluting with ethyl acetate/heptane (1/4)
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=C(C(=C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |